molecular formula C20H17ClN4O2S2 B2438642 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-16-2

2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2438642
CAS No.: 392300-16-2
M. Wt: 444.95
InChI Key: ZFDXJMKAESYTCO-UHFFFAOYSA-N
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Description

2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a chlorinated benzamide core attached to a thiadiazole ring system, which is further linked to a quinoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common route involves the following key steps:

  • Formation of the Thiadiazole Core: : This can be achieved through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

  • Quinoline Derivative Synthesis: : 3,4-dihydroquinoline derivatives can be synthesized through the reduction of quinoline using suitable reducing agents.

  • Coupling Reactions: : The thiadiazole ring can be linked to the quinoline derivative via a thioether bond. This is typically done using alkylation reactions with suitable halides.

  • Introduction of the Chlorobenzamide Moiety: : The final step involves the coupling of the 2-chlorobenzamide group to the prepared intermediate via a nucleophilic substitution reaction, often in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

In industrial settings, the synthesis of such compounds may employ similar strategies but on a larger scale, often with optimization for yield, purity, and cost-effectiveness. Process optimization can include solvent choice, temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can convert the carbonyl groups in the compound to alcohols, or potentially reduce the quinoline ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

  • Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

  • Nucleophiles for Substitution: : Amines, alcohols, thiols

Major Products Formed

  • Sulfoxides/Sulfones: from oxidation

  • Alcohols: from reduction of carbonyl groups

  • Substituted benzamides: from nucleophilic substitution

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

  • Employed in the study of structure-activity relationships (SAR) to understand the impact of structural modifications on chemical reactivity.

Biology

  • Investigated for potential biological activity, including antibacterial, antifungal, and anticancer properties.

  • Used in biochemical assays to probe enzyme activities and binding affinities.

Medicine

  • Explored as a lead compound in drug discovery for developing new therapeutic agents.

  • Studied for its potential in targeting specific molecular pathways involved in diseases.

Industry

  • Used in research and development of novel coatings and polymers.

Mechanism of Action

The mechanism by which 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects largely depends on its interaction with specific molecular targets. For instance, if explored as a pharmaceutical agent, it might interact with enzymes, receptors, or DNA, altering their function and thereby exerting therapeutic effects.

Molecular Targets and Pathways

  • Enzymatic Inhibition: : The compound may act as an inhibitor for certain enzymes, blocking their active sites or modulating their activity.

  • Receptor Binding: : It could bind to specific receptors, influencing signal transduction pathways involved in cellular processes.

  • DNA Interactions: : Potential to intercalate with DNA or interact with specific sequences, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to other compounds with similar structures, 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functional groups and heterocyclic rings. This distinct structure may confer unique chemical reactivity and biological activity profiles.

Similar Compounds

  • N-Benzyl-2-chloro-4-(2-oxo-2-phenylethyl)benzenesulfonamide

  • 3,4-Dihydroquinolin-2(1H)-one

  • 1,3,4-Thiadiazole derivatives with different substituents

And there you have it! Quite the mouthful, but fascinating stuff

Properties

IUPAC Name

2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c21-15-9-3-2-8-14(15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-5-7-13-6-1-4-10-16(13)25/h1-4,6,8-10H,5,7,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDXJMKAESYTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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